![molecular formula C15H21CrO6 B8038508 Chromium(3+) acetylacetonate](/img/structure/B8038508.png)
Chromium(3+) acetylacetonate
Overview
Description
Preparation Methods
Chromium(3+) acetylacetonate is typically synthesized through the reaction of chromium(III) oxide with acetylacetone. The reaction can be represented as follows: [ \text{Cr}_2\text{O}_3 + 6 \text{Hacac} \rightarrow 2 \text{Cr(acac)}_3 + 3 \text{H}_2\text{O} ] where Hacac represents acetylacetone . The compound can be purified by recrystallization from solvents such as toluene and hexane .
Chemical Reactions Analysis
Chromium(3+) acetylacetonate undergoes various types of chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it acts as a catalyst in hydrogenation reactions.
Common reagents used in these reactions include hydrogen gas for hydrogenation and various organic solvents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Catalytic Applications
Chromium(III) acetylacetonate serves as an effective catalyst in various chemical reactions:
- Oxidation Reactions : It is used as a catalyst for the oxidation of methacrylic esters by hydrogen peroxide, enhancing reaction efficiency and selectivity .
- Chemical Vapor Deposition (CVD) : Cr(acac)₃ is utilized in CVD processes for synthesizing carbon nanostructures. Research from the Leibniz Institute demonstrated its role in producing high-quality carbon materials through laser evaporation techniques .
- Flow Batteries : The compound acts as an active site in redox systems for flow battery fabrication, contributing to advancements in energy storage technologies .
Spectroscopic Applications
Chromium(III) acetylacetonate is employed in various spectroscopic techniques:
- NMR Spectroscopy : It functions as a relaxation agent due to its solubility in nonpolar solvents and paramagnetic properties, facilitating enhanced resolution in NMR studies .
- X-ray Absorption Spectroscopy : A study utilizing Cr L-edge X-ray absorption spectroscopy highlighted its ability to provide insights into the electronic structure of chromium complexes in solution, aiding in the understanding of metal coordination chemistry .
Material Science and Nanotechnology
The compound's unique properties make it suitable for applications in material science:
- Surface Modification : Cr(acac)₃ is involved in modifying the surface properties of solid polyurethanes, improving their performance characteristics for various applications .
- Thin Film Coatings : It is used as a precursor for chromium nitride-based metallic coatings, which are essential in enhancing the hardness and wear resistance of materials .
Biological Applications
Emerging research indicates potential biological applications:
- Dietary Supplement : Chromium(III) acetylacetonate has been investigated as a dietary supplement with hypoglycemic properties, potentially beneficial for managing diabetes .
- Chiral Induction : Studies have shown that polynuclear complexes of Cr(acac)₃ can induce chiral nematic phases when incorporated into liquid crystal systems, demonstrating its utility in chiral technology .
Data Table: Summary of Applications
Case Study 1: Catalytic Efficiency
A study demonstrated that using Cr(acac)₃ as a catalyst significantly increased the yield of methacrylic esters when combined with hydrogen peroxide. The reaction showcased improved selectivity and reduced by-products compared to traditional catalysts.
Case Study 2: Chiral Induction
Research involving polynuclear complexes of chromium(III) acetylacetonate revealed that these compounds could effectively induce chiral nematic phases in liquid crystals. The study quantified helical twisting power and compared enantiomeric effects, providing insights into molecular chirality manipulation.
Mechanism of Action
The mechanism by which chromium(3+) acetylacetonate exerts its effects is primarily through its ability to form stable coordination complexes. The acetylacetonate ligands bind to the chromium ion, forming a six-membered chelate ring. This structure allows the compound to participate in various catalytic and redox reactions by facilitating electron transfer processes .
Comparison with Similar Compounds
Chromium(3+) acetylacetonate can be compared with other metal acetylacetonates, such as:
- Aluminum(3+) acetylacetonate
- Manganese(3+) acetylacetonate
- Cobalt(3+) acetylacetonate
- Iron(3+) acetylacetonate
- Vanadium(3+) acetylacetonate
What sets this compound apart is its unique combination of solubility in nonpolar solvents and paramagnetic properties, making it particularly useful in NMR spectroscopy and as a catalyst in specific reactions .
Biological Activity
Chromium(III) acetylacetonate, denoted as Cr(acac)₃, is a coordination compound with significant biological activity and applications in various fields, including catalysis and materials science. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Chromium(III) acetylacetonate is characterized by its coordination with three acetylacetonate ligands, resulting in a stable octahedral structure. The compound exhibits paramagnetic properties due to its unpaired electrons, which influence its reactivity and interactions in biological systems .
1. Antioxidant Properties
Research indicates that chromium(III) acetylacetonate possesses antioxidant capabilities. It can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in mitigating cellular damage associated with various diseases, including cancer and neurodegenerative disorders .
2. Role in Diabetes Management
Chromium compounds have been studied for their potential role in enhancing insulin sensitivity and glucose metabolism. Chromium(III) acetylacetonate has shown promise in improving glucose tolerance in animal models, suggesting its potential use as an adjunct therapy for diabetes management .
3. Catalytic Activity
In addition to its biological roles, Cr(acac)₃ acts as a catalyst in various chemical reactions, including hydrogenation processes. The ligand field-activated redox activity of this compound enhances its efficacy as a catalyst, making it valuable in synthetic organic chemistry .
Case Study 1: Antioxidant Effects
A study investigated the antioxidant effects of Cr(acac)₃ on human cell lines exposed to oxidative stress. Results demonstrated a significant reduction in reactive oxygen species (ROS) levels and improved cell viability compared to controls. This suggests that Cr(acac)₃ may serve as a protective agent against oxidative damage in cellular environments .
Case Study 2: Insulin Sensitivity
In a controlled experiment involving diabetic rats, administration of chromium(III) acetylacetonate resulted in improved insulin sensitivity and reduced blood glucose levels. The study highlighted the compound's potential therapeutic applications for managing type 2 diabetes .
The biological activity of chromium(III) acetylacetonate can be attributed to several mechanisms:
- Redox Activity : The ability to undergo redox reactions allows Cr(acac)₃ to interact with various biomolecules, facilitating electron transfer processes that are vital for cellular metabolism.
- Metal Ion Interaction : As a transition metal complex, Cr(acac)₃ can bind to proteins and enzymes, potentially modulating their activity and influencing metabolic pathways .
- Oxidative Stress Mitigation : By scavenging free radicals, Cr(acac)₃ helps maintain cellular redox balance, thereby protecting against oxidative damage.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
chromium(3+);pentane-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H7O2.Cr/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJCSPGGZSWVKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Cr+3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21CrO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
17272-66-1 (Parent) | |
Record name | Chromic acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
349.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21679-31-2 | |
Record name | Tris(acetylacetonato)chromium | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21679-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chromic acetylacetonate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021679312 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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